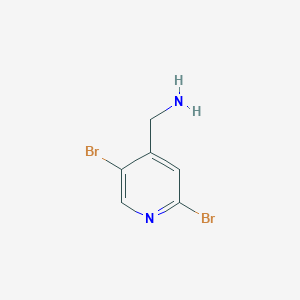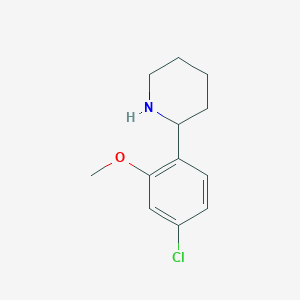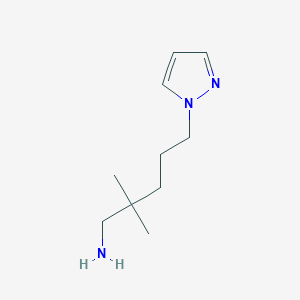
2,2-Dimethyl-5-(1h-pyrazol-1-yl)pentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-5-(1h-pyrazol-1-yl)pentan-1-amine is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-5-(1h-pyrazol-1-yl)pentan-1-amine typically involves the condensation of a pyrazole derivative with an appropriate amine. One common method is the reaction of 3,5-dimethyl-1H-pyrazole with a pentan-1-amine derivative under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dimethyl-5-(1h-pyrazol-1-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amine derivatives with different functional groups.
Substitution: The pyrazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-5-(1h-pyrazol-1-yl)pentan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-5-(1h-pyrazol-1-yl)pentan-1-amine involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity.
2,2-Dimethylpentan-1-amine: Lacks the pyrazole ring but shares the same aliphatic chain.
1H-Pyrazole-1-yl derivatives: Compounds with different substituents on the pyrazole ring
Uniqueness: 2,2-Dimethyl-5-(1h-pyrazol-1-yl)pentan-1-amine is unique due to the presence of both the pyrazole ring and the dimethylpentan-1-amine moiety. This combination imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds .
Eigenschaften
Molekularformel |
C10H19N3 |
|---|---|
Molekulargewicht |
181.28 g/mol |
IUPAC-Name |
2,2-dimethyl-5-pyrazol-1-ylpentan-1-amine |
InChI |
InChI=1S/C10H19N3/c1-10(2,9-11)5-3-7-13-8-4-6-12-13/h4,6,8H,3,5,7,9,11H2,1-2H3 |
InChI-Schlüssel |
JDPLVYWODDFQFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCN1C=CC=N1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


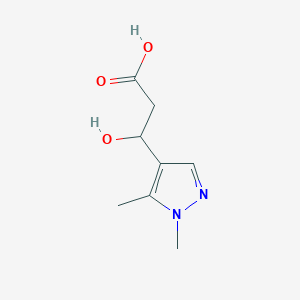
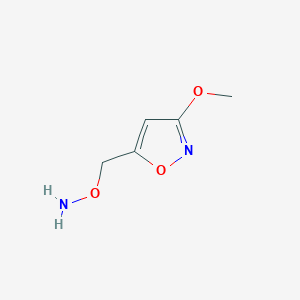
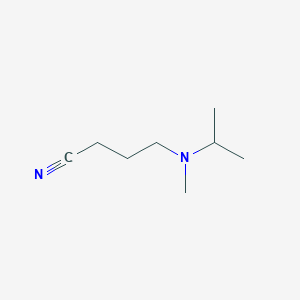
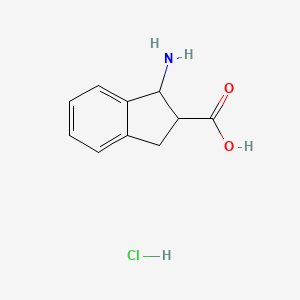
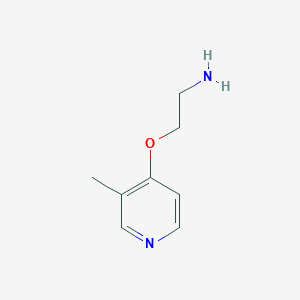
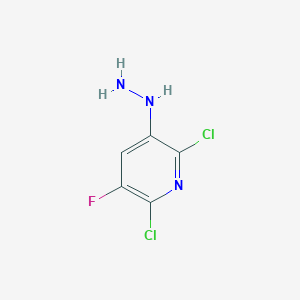
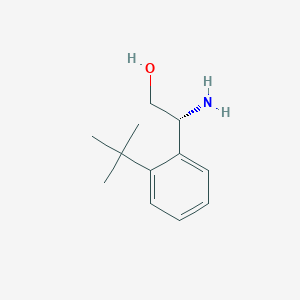

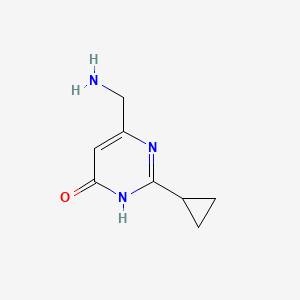
![3-[3-(Benzyloxy)phenyl]azetidine](/img/structure/B13607727.png)
